molecular formula C16H22N2O3 B1396287 (R)-Benzyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate CAS No. 1349699-75-7

(R)-Benzyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate

Cat. No.: B1396287
CAS No.: 1349699-75-7
M. Wt: 290.36 g/mol
InChI Key: AMRWJOVIZDVJRY-CQSZACIVSA-N
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Description

®-Benzyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate is a chemical compound with a unique structure that includes an oxetane ring, a piperidine ring, and a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Piperidine Ring Formation: The piperidine ring is usually formed through a series of reactions involving amines and other reagents.

    Carbamate Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

®-Benzyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate has diverse applications in scientific research:

    Chemistry: It is used in the synthesis of complex molecules and as a building block in organic chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential as a drug candidate in various therapeutic areas.

    Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ®-Benzyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate: This compound has a similar structure but differs in the stereochemistry of the oxetane ring.

    tert-Butyl carbamate: A simpler carbamate compound with different functional groups and properties.

Uniqueness

®-Benzyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

benzyl N-[(3R)-1-(oxetan-3-yl)piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-16(21-10-13-5-2-1-3-6-13)17-14-7-4-8-18(9-14)15-11-20-12-15/h1-3,5-6,14-15H,4,7-12H2,(H,17,19)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRWJOVIZDVJRY-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2COC2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C2COC2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301146395
Record name Carbamic acid, N-[(3R)-1-(3-oxetanyl)-3-piperidinyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349699-75-7
Record name Carbamic acid, N-[(3R)-1-(3-oxetanyl)-3-piperidinyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349699-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3R)-1-(3-oxetanyl)-3-piperidinyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301146395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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